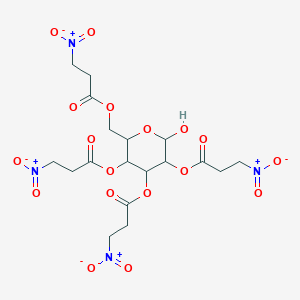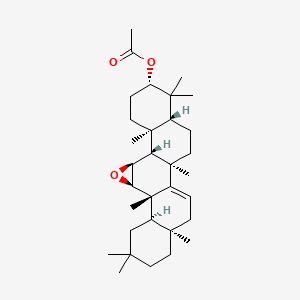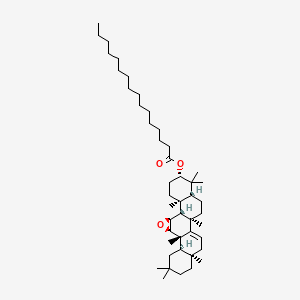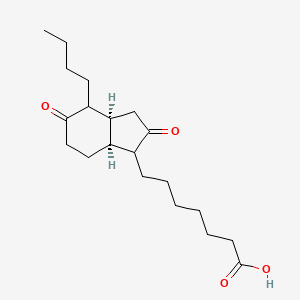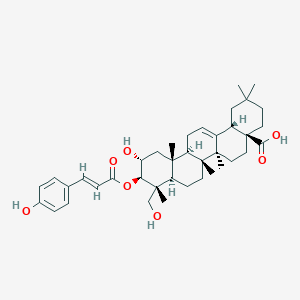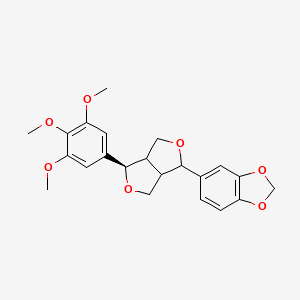
Epiaschantin
描述
5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole is a useful research compound. Its molecular formula is C22H24O7 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
促红细胞生成素作为一种增强表现的药物:EPO主要是一种调节红细胞生成的激素,在治疗和运动中被滥用。它刺激红细胞生成,其检测方法主要集中在外源物质和特定生物标志物上。铁组学或转录组学等组学技术对于开发检测EPO滥用的新生物标志物很有用,这与多种健康风险相关(Salamin et al., 2017)。
癌症治疗中的EPO:EPO在癌症治疗中的使用,特别是在化疗患者中管理贫血方面,已经显著扩展。然而,在某些情况下,其益处可能有限,而且价格昂贵。在实践中存在其使用的变化,需要基于证据的指南来有效使用(Rizzo et al., 2001)。
慢性肾脏疾病中的EPO:EPO在治疗患有慢性肾脏疾病相关贫血的患者中非常有效,特别是那些肾脏产生促红细胞生成素受损的患者。它具有很高的特异性和有利的疗效-毒性比(Bunn, 2002)。
运动表现中的EPO:EPO被用于增强运动表现,通过增加血液的携氧能力,尽管由于相关的健康风险和道德关切,其滥用受到反对(Scott, 1990)。
雷替替珀在白血病治疗中:雷替替珀是一种血小板生成素受体激动剂,已被批准用于治疗慢性免疫性血小板减少性紫癜患者的血小板减少症。它通过减少细胞内铁和诱导分化来抑制白血病细胞生长(Roth et al., 2012)。
癌症患者生活质量中的EPO:关于EPO对癌症患者生活质量的影响的研究表明潜在的益处,但研究中的方法论限制使得得出明确结论具有挑战性(Bottomley et al., 2002)。
运动中的基因多样性:对人类基因组知识的进步引发了对运动中基因多样性的担忧,使用抗肌肉生成素抗体或肌肉生成素阻断剂等物质。对基因材料的不受控制的操纵会带来健康风险(Brzeziańska等人,2014)。
股骨转子间骨折中的EPO:依诺普汀α已被发现有助于减少股骨转子间骨折患者需要输血的情况(Kateros et al., 2010)。
EPO的非造血生物效应:EPO的功能不仅限于造血,还有助于伤口愈合、血管生成以及大脑和心脏受伤后的身体反应。其衍生物正在被研究用于神经和心血管疾病的治疗(Arcasoy, 2008)。
作用机制
Epiaschantin is a natural lignan compound that has been identified for its potential anticancer properties . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets cancer cells, exhibiting antiproliferative activity . .
Mode of Action
This compound interacts with cancer cells, inhibiting their proliferation
Biochemical Pathways
Given its antiproliferative activity, it is likely that this compound influences pathways related to cell growth and division .
Result of Action
This compound’s primary molecular effect is the inhibition of cancer cell proliferation . This results in a decrease in the growth and spread of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.
生化分析
Biochemical Properties
Epiaschantin plays a crucial role in biochemical reactions, particularly in inhibiting the proliferation of cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can disrupt cell signaling pathways that are essential for cancer cell growth and survival.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) in LPS-stimulated murine macrophage cell lines . This inhibition can reduce inflammation and potentially slow down the progression of certain inflammatory diseases. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound targets the kinase domain of mammalian target of rapamycin (mTOR), suppressing epidermal growth factor-induced neoplastic cell transformation . This suppression can inhibit the growth and proliferation of cancer cells. Furthermore, this compound’s interaction with kinases and other enzymes can lead to changes in gene expression, contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . By inhibiting certain enzymes, this compound can disrupt the metabolic pathways that are essential for cancer cell survival and proliferation . This disruption can lead to a reduction in cancer cell growth and an increase in cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its efficacy and toxicity. For instance, this compound’s ability to bind to specific transporters can enhance its uptake by cancer cells, increasing its antiproliferative effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide this compound to these compartments . Once localized, this compound can exert its effects on cellular processes, including gene expression and enzyme activity, contributing to its antiproliferative and anti-inflammatory properties.
属性
IUPAC Name |
5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14?,15?,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWGDNAFRAXCN-HMRZPLOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961902 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41689-50-3 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


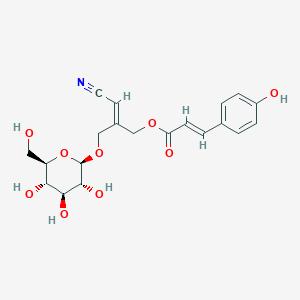
![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)

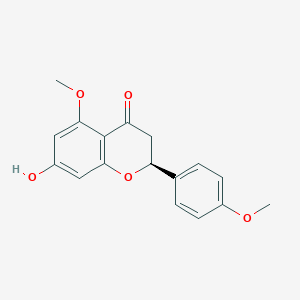
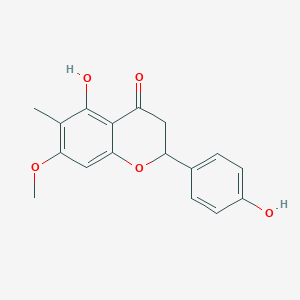
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
